molecular formula C13H14FN3S B5369102 4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole

4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole

Cat. No. B5369102
M. Wt: 263.34 g/mol
InChI Key: BBLACCFSIUXLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole involves the inhibition of various enzymes and signaling pathways. In cancer research, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, it inhibits the production of inflammatory cytokines such as TNF-α and IL-6. In microbial research, it inhibits the activity of enzymes involved in bacterial cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. In cancer research, it induces apoptosis and inhibits cell growth. In inflammation research, it reduces inflammation and oxidative stress. In microbial research, it inhibits bacterial growth and biofilm formation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole in lab experiments is its broad range of potential applications. It has been shown to be effective in cancer, inflammation, and microbial research. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of clinical studies on its safety and efficacy.

Future Directions

There are several future directions for research on 4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. One direction is to conduct more clinical studies to determine its safety and efficacy in humans. Another direction is to investigate its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to optimize its synthesis method and improve its bioavailability.

Synthesis Methods

The synthesis of 4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole involves the reaction between 4-allyl-5-methyl-3-thiocyanato-1,2,4-triazole and 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In microbial research, it has been found to have antimicrobial activity against various pathogens.

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3S/c1-3-8-17-10(2)15-16-13(17)18-9-11-6-4-5-7-12(11)14/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLACCFSIUXLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC=C)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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